5-[2-(3,4,5-Trihydroxyphenyl)ethenyl]benzene-1,2,3-triol
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Overview
Description
5-[2-(3,4,5-Trihydroxyphenyl)ethenyl]benzene-1,2,3-triol, also known as 4,3’,5’-Trihydroxyresveratrol, is a polyphenolic compound. It is structurally related to resveratrol, a well-known antioxidant found in red wine. This compound is characterized by the presence of multiple hydroxyl groups, which contribute to its antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(3,4,5-Trihydroxyphenyl)ethenyl]benzene-1,2,3-triol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,5-trihydroxybenzaldehyde and 1,2,3-trihydroxybenzene.
Condensation Reaction: The key step involves a condensation reaction between 3,4,5-trihydroxybenzaldehyde and 1,2,3-trihydroxybenzene in the presence of a base such as sodium hydroxide.
Industrial Production Methods
This may include the use of continuous flow reactors and automated purification systems to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
5-[2-(3,4,5-Trihydroxyphenyl)ethenyl]benzene-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophiles such as acyl chlorides and alkyl halides are commonly used.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Acylated and alkylated derivatives.
Scientific Research Applications
5-[2-(3,4,5-Trihydroxyphenyl)ethenyl]benzene-1,2,3-triol has several scientific research applications:
Chemistry: Used as a model compound for studying polyphenolic antioxidants.
Biology: Investigated for its potential anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in diseases such as cancer and cardiovascular diseases.
Industry: Used in the development of antioxidant additives for food and cosmetic products.
Mechanism of Action
The mechanism of action of 5-[2-(3,4,5-Trihydroxyphenyl)ethenyl]benzene-1,2,3-triol involves its antioxidant properties. The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. It also modulates various signaling pathways involved in inflammation and cell survival .
Comparison with Similar Compounds
Similar Compounds
Resveratrol: Another polyphenolic compound with similar antioxidant properties.
Quercetin: A flavonoid with strong antioxidant and anti-inflammatory effects.
Epigallocatechin gallate (EGCG): A catechin found in green tea with potent antioxidant activity.
Uniqueness
5-[2-(3,4,5-Trihydroxyphenyl)ethenyl]benzene-1,2,3-triol is unique due to its specific structure, which provides a distinct combination of hydroxyl groups that contribute to its antioxidant properties. This structural uniqueness may result in different biological activities compared to other similar compounds .
Properties
Molecular Formula |
C14H12O6 |
---|---|
Molecular Weight |
276.24 g/mol |
IUPAC Name |
5-[2-(3,4,5-trihydroxyphenyl)ethenyl]benzene-1,2,3-triol |
InChI |
InChI=1S/C14H12O6/c15-9-3-7(4-10(16)13(9)19)1-2-8-5-11(17)14(20)12(18)6-8/h1-6,15-20H |
InChI Key |
ZUIXFZJBOJTTET-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C=CC2=CC(=C(C(=C2)O)O)O |
Origin of Product |
United States |
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